molecular formula C14H18N2O2 B2978192 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea CAS No. 2097889-66-0

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea

Cat. No. B2978192
CAS RN: 2097889-66-0
M. Wt: 246.31
InChI Key: LSJZBIYZZZIXGH-UHFFFAOYSA-N
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Description

The compound “3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The compound also contains a phenyl group, which is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the cyclohexenyl and phenyl groups. These groups are both cyclic, which could lead to interesting 3D conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclohexenyl groups. For example, these groups could potentially influence the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

Research on related phenylurea compounds, such as metobromuron, reveals insights into their crystal structures, demonstrating significant intermolecular interactions like hydrogen bonds and weak C-H⋯π interactions. These structural analyses can inform applications in materials science and drug design by understanding molecular packing and interaction mechanisms (Kang, Kim, Kwon, & Kim, 2015).

Polymer Synthesis

Studies on poly(hydroxyurethane) materials synthesized from cyclic carbonates and diamines have shown promising mechanical and adhesive properties. These materials, created without the use of isocyanates, exhibit outstanding adhesion due to hydroxyl groups off the main polycarbonate chain. Such research indicates the potential for using similar chemical structures in developing new materials with specific mechanical properties (Cornille, Michaud, Simon, Fouquay, Auvergne, Boutevin, & Caillol, 2016).

Organic Synthesis and Medicinal Chemistry

Organic synthesis research has developed methods for creating derivatives with potential biological activity. For example, studies on the synthesis of cyclohexenone derivatives under ultrasound show improved yields and reaction conditions, suggesting applications in medicinal chemistry and drug development (Song, Dong, Wu, Yang, & Yang, 2015).

Antimicrobial and Anticancer Activities

Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has demonstrated significant antimicrobial and anticancer activities. This suggests that structurally related compounds, including variations of phenylurea, could have potential applications in developing new therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Analytical and Forensic Chemistry

The analytical characterization of N-alkyl-arylcyclohexylamines highlights the importance of structural analysis in identifying psychoactive substances. This work supports the ongoing efforts in forensic chemistry to monitor new psychoactive substances, providing a foundation for regulatory and harm reduction strategies (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, the mechanism of action would depend on the specific biological target of the drug.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-12-7-3-1-4-8-12)15-11-14(18)9-5-2-6-10-14/h1,3-5,7-9,18H,2,6,10-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZBIYZZZIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea

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